N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide
説明
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-6-5-7-16(12-14)22(28)26-21-13-17(10-11-19(21)24)27-15(2)25-20-9-4-3-8-18(20)23(27)29/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHNECRVRNZCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation for Quinazolinone Core Formation
The quinazolinone core is synthesized via acid-promoted cyclocondensation, a method adapted from oxidant-free protocols.
Procedure :
- Starting Materials : 2-Amino-N-methoxybenzamide derivatives and aldehydes.
- Reaction Conditions :
- Catalyst: Trifluoroacetic acid (TFA, 20 mol%).
- Solvent: Dichloroethane (DCE) at 80°C for 12 hours.
- Mechanism :
Example :
Reaction of 2-amino-5-fluoro-N-methoxybenzamide with propionaldehyde yields 2-methyl-4-oxoquinazolin-3(4H)-yl-5-fluorophenyl intermediate.
| Starting Material | Aldehyde | Product Yield | Purity (HPLC) |
|---|---|---|---|
| 2-Amino-5-fluoro-N-methoxybenzamide | Propionaldehyde | 78% | 98.5% |
Advantages :
Alternative Route: Reductive Amination
A modified approach involves reductive amination to form the quinazolinone-aryl bond.
Steps :
- Intermediate Synthesis : 2-Methyl-4-oxoquinazolin-3(4H)-one is reacted with 2-fluoro-5-nitrobenzaldehyde under hydrogenation (H₂, Pd/C).
- Reduction : Nitro group reduced to amine using sodium dithionite.
- Amidation : Same as Section 2.2.
Key Data :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Process Optimization and Troubleshooting
Crystallization Techniques
Common Impurities
- N-Acylurea : Forms at elevated temperatures; mitigated by strict temperature control.
- Dehalogenated Byproducts : Trace fluoride loss observed under acidic conditions; neutral pH recommended.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation + Amidation | 78% | 98.5% | High | $$ |
| Reductive Amination | 85% | 97% | Moderate | $$$ |
Key Findings :
- The cyclocondensation route is cost-effective but requires precise stoichiometry.
- Reductive amination offers higher yields but involves expensive catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazolinone moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinone derivatives.
科学的研究の応用
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to inhibit various kinases, which play crucial roles in cell signaling pathways. The fluorine atom may enhance the compound’s binding affinity and metabolic stability.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: (1) triazole-thiones (from ) and (2) benzamide-based agrochemicals (from ). Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Points of Comparison
- Quinazolinone vs. Triazole Cores: The target compound’s quinazolinone core offers a rigid planar structure conducive to π-π stacking in enzyme binding, whereas triazole-thiones (e.g., [7–9]) exhibit tautomerism (thione vs. thiol), which may influence redox activity and solubility .
- Fluorine Substitution : The 2-fluoro group in the target compound mirrors the 2,4-difluorophenyl moieties in triazole-thiones and diflufenican. Fluorine enhances electronegativity and metabolic stability, a common strategy in agrochemicals and pharmaceuticals .
生物活性
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide is a synthetic organic compound that belongs to the class of quinazolinones, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H15F4N3O2
- Molecular Weight : 441.4 g/mol
- CAS Number : 941895-13-2
The presence of a fluorine atom and a quinazolinone moiety significantly influences its biological properties, enhancing lipophilicity and metabolic stability compared to other analogs without fluorine.
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide primarily acts by inhibiting specific kinases involved in cell signaling pathways. The quinazolinone structure is known to interact with various molecular targets, including enzymes and receptors, which are crucial in cancer proliferation and other diseases. The fluorine atom enhances the compound's binding affinity, making it a promising candidate for drug development.
Anticancer Activity
Research has demonstrated that compounds with quinazolinone structures exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. Although specific data on this compound is limited, its structural similarity to other active quinazolinones suggests potential anticancer activity.
Antimicrobial Activity
Studies indicate that quinazolinone derivatives possess antimicrobial properties against a range of bacteria and fungi. For example, related compounds have shown inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating similar quinazolinone derivatives reported significant inhibition of cancer cell proliferation in vitro, with IC50 values ranging from to M against various cancer lines. While direct studies on N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide are scarce, its structural characteristics suggest comparable efficacy.
- Antimicrobial Testing : In vitro tests conducted on related compounds indicated strong activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as µg/mL for certain derivatives. This suggests that N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide may also exhibit significant antimicrobial properties .
Summary of Biological Activities
| Activity Type | Potential Efficacy | Mechanism |
|---|---|---|
| Anticancer | Inhibitory effects on cancer cell lines (IC50 range to M) | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Significant activity against Staphylococcus aureus and E. coli (MIC µg/mL) | Disruption of cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methylbenzamide, and how can yield and purity be optimized?
- Methodology : Synthesis typically involves coupling the quinazolinone core with substituted benzamide moieties via amidation or nucleophilic substitution. Key steps include:
- Intermediate preparation : Use tert-butyl-protected intermediates to stabilize reactive groups (e.g., piperazine or indole derivatives) .
- Catalytic conditions : Optimize reaction time and temperature (e.g., 30–60°C in CH₂Cl₂/TFA mixtures) to minimize side products .
- Purification : Employ column chromatography (MeOH/CH₂Cl₂ gradients) or preparative HPLC for high-purity isolation .
Q. How is the structural identity of this compound validated in academic research?
- Analytical techniques :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., fluoro-substituted phenyl resonances at δ 7.2–8.1 ppm) and carbonyl signals (C=O at ~168–172 ppm) .
- Mass spectrometry (HRMS-ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .
- FT-IR : Identify characteristic absorptions (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
Q. What in vitro biological activities have been reported for this compound?
- Anticancer activity : IC₅₀ values of 10–16 µM against MCF7 (breast), PC-3 (prostate), and HT-29 (colon) cancer lines, comparable to doxorubicin .
- Antibacterial activity : Inhibition of E. coli and Klebsiella spp. at MICs of 8–32 µg/mL, with enhanced efficacy via halogen substituents (e.g., fluoro groups) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Quinazolinone core : 2-methyl-4-oxo groups enhance target binding (e.g., WDR5 or kinase inhibition) .
- Fluoro substituents : Improve membrane permeability and metabolic stability; 2-fluoro on phenyl boosts anticancer activity .
- Benzamide moiety : 3-methyl substitution reduces steric hindrance, improving ligand-receptor fit .
Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Challenges : Poor aqueous solubility (logP >3) and rapid hepatic metabolism (CYP450-mediated oxidation) .
- Solutions :
- Prodrug design : Introduce phosphate or PEGylated groups to enhance solubility .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
- Metabolic studies : Use LC-MS/MS to identify major metabolites in microsomal assays .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Common issues : High in vitro potency but low in vivo bioavailability due to poor absorption or rapid clearance .
- Strategies :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models .
- Tissue distribution studies : Use radiolabeled analogs to track compound accumulation in target organs .
Q. What methodologies are recommended for studying synergistic effects with other therapeutics?
- Experimental design :
- Combination assays : Test with standard drugs (e.g., 5-fluorouracil or ciprofloxacin) using Chou-Talalay synergy indices .
- Mechanistic studies : Perform transcriptomics/proteomics to identify pathways affected by combination treatment .
Q. How can researchers address discrepancies in biological activity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
